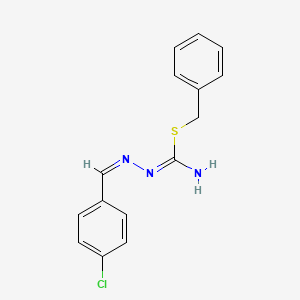
benzyl N'-(4-chlorobenzylidene)hydrazonothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate is a chemical compound with the molecular formula C15H14ClN3S and a molecular weight of 303.80976 g/mol . This compound is known for its unique structure, which includes a benzyl group, a chlorobenzylidene group, and a hydrazonothiocarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of benzyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate typically involves the reaction of benzyl hydrazinecarbothioamide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzylidene groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Benzyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate can be compared with other similar compounds, such as:
Benzyl N’-(4-methylbenzylidene)hydrazonothiocarbamate: This compound has a similar structure but with a methyl group instead of a chlorine atom. It may exhibit different chemical and biological properties due to this structural difference.
Benzyl N’-(4-nitrobenzylidene)hydrazonothiocarbamate: This compound contains a nitro group instead of a chlorine atom, which can significantly alter its reactivity and biological activity.
Benzyl N’-(4-fluorobenzylidene)hydrazonothiocarbamate: The presence of a fluorine atom can affect the compound’s stability and interactions with biological targets.
The uniqueness of benzyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H14ClN3S |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
benzyl N'-[(Z)-(4-chlorophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C15H14ClN3S/c16-14-8-6-12(7-9-14)10-18-19-15(17)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H2,17,19)/b18-10- |
InChI Key |
SAPAPXOKISSUSU-ZDLGFXPLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=N\N=C/C2=CC=C(C=C2)Cl)/N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NN=CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















